molecular formula C10H6Cl2N2 B13875579 2-chloro-5-(3-chlorophenyl)Pyrimidine

2-chloro-5-(3-chlorophenyl)Pyrimidine

Cat. No.: B13875579
M. Wt: 225.07 g/mol
InChI Key: BKKPVWSCJCGWOA-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-chlorophenyl)pyrimidine is a versatile chemical intermediate in medicinal chemistry and drug discovery. The pyrimidine ring is a privileged scaffold in pharmaceuticals due to its presence in nucleobases and its ability to participate in hydrogen bonding, which is crucial for interacting with biological targets . This specific compound, featuring a chlorophenyl substituent and a chloro leaving group on the pyrimidine ring, is particularly valuable for constructing more complex molecules via cross-coupling reactions and nucleophilic substitutions. Pyrimidine derivatives are extensively researched for developing therapeutic agents. They are key structural components in compounds targeting various diseases . Specifically, 5-chloro-4-((substituted phenyl)amino)pyrimidine fragments have been identified as effective cap groups in the design of novel Histone Deacetylase (HDAC) inhibitors . HDACs are validated targets for epigenetic cancer therapy, and inhibitors can promote cancer cell cycle arrest and apoptosis . Furthermore, pyrimidine-based structures are commonly utilized in the design of inhibitors for kinases like anaplastic lymphoma kinase (ALK), which have shown significant potency against solid tumours . The structural features of this compound make it a promising building block for researchers developing potential anticancer agents and probing biological mechanisms. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures. Researchers should handle this material with care, referring to the Safety Data Sheet for proper handling and storage guidelines.

Properties

IUPAC Name

2-chloro-5-(3-chlorophenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2/c11-9-3-1-2-7(4-9)8-5-13-10(12)14-6-8/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKPVWSCJCGWOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=C(N=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination and Halogenation of Pyrimidine Precursors

The chlorination of pyridine and pyrimidine derivatives under UV light or in the presence of chlorine gas in inert solvents is a classical method to introduce chlorine atoms at specific positions on the ring. For example, 3-methylpyridine can be chlorinated in liquid phase with chlorine under ultraviolet light to yield chlorinated intermediates such as 2-chloro-5-trichloromethylpyridine, which can be further transformed into related chloropyridine derivatives.

Key reaction conditions include:

Step Reagents/Conditions Notes
Chlorination of 3-methylpyridine Chlorine gas, UV light, inert solvent (e.g., carbon tetrachloride) Liquid phase; selective chlorination
Fluorination of trichloromethyl derivatives Antimony trifluoride or hydrogen fluoride, autoclave, 120-200°C Conversion to trifluoromethyl compounds possible

This method demonstrates the feasibility of selective halogenation on pyridine rings but is more commonly applied to pyridine than pyrimidine.

Suzuki Cross-Coupling Reaction for Aryl Substitution

A widely used modern method to prepare 2-chloro-5-(3-chlorophenyl)pyrimidine involves Suzuki-Miyaura cross-coupling between a chloropyrimidine and an arylboronic acid derivative. For instance, coupling 2,4-dichloropyrimidine with 3-chlorophenylboronic acid selectively occurs at the 4-chloro position, leaving the 2-chloro substituent intact.

The general procedure includes:

  • Use of palladium catalysts under typical Suzuki coupling conditions.
  • Selective coupling at the 4-position of 2,4-dichloropyrimidine.
  • Isolation of This compound as a key intermediate.
Parameter Typical Conditions Outcome
Starting material 2,4-Dichloropyrimidine Commercially available
Arylboronic acid 3-Chlorophenylboronic acid Provides 3-chlorophenyl group
Catalyst Palladium-based catalyst (e.g., Pd(PPh3)4) Facilitates cross-coupling
Solvent Commonly aqueous-organic mixtures (e.g., dioxane/water) Compatible with base
Base Potassium carbonate or similar Neutralizes acid byproducts
Temperature 80–100 °C Optimizes reaction rate
Selectivity Coupling occurs at 4-position, sparing 2-chloro Enables isolation of desired compound

This method is advantageous for its regioselectivity, moderate reaction conditions, and good yields (46%–75% for related derivatives).

Alternative Synthetic Routes via Picolinic Acid Derivatives

Some patents describe methods starting from 5-(3-chlorophenyl)-2-cyano-3-chloropyridine to prepare related chlorinated pyridine derivatives by sequential reactions involving:

  • Alkali-mediated hydrolysis to 5-(3-chlorophenyl)-3-hydroxy-pyridine carboxamide.
  • Acid treatment and esterification to form methyl esters.
  • Amination with glycine under nitrogen atmosphere.

Although these methods are focused on phenylpyridine compounds rather than pyrimidines, they demonstrate relevant strategies for introducing chlorophenyl groups onto nitrogen-containing heterocycles with high purity and yield.

Comparative Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations Reference
Chlorination of 3-methylpyridine 3-Methylpyridine Chlorine gas, UV light, inert solvent Simple halogenation; scalable Less selective for pyrimidines
Suzuki Coupling 2,4-Dichloropyrimidine + 3-chlorophenylboronic acid Pd catalyst, base, aqueous-organic solvent, 80–100 °C High regioselectivity; moderate conditions; good yield Requires palladium catalyst; cost
Hydrolysis and Esterification 5-(3-Chlorophenyl)-2-cyano-3-chloropyridine Alkali, sulfuric acid, glycine, nitrogen atmosphere High purity; stable process; mild conditions Focused on pyridine derivatives

Analytical and Process Considerations

  • Purity and Yield : Suzuki coupling routes typically afford high purity and good yields for the this compound intermediate, making them preferable for pharmaceutical applications.

  • Reaction Conditions : Chlorination methods require careful control of UV exposure and solvent choice to minimize by-products. Cross-coupling reactions require inert atmosphere and palladium catalysts.

  • Scalability : The Suzuki coupling method is widely adopted in industry due to its scalability and reproducibility, while chlorination under UV light is more suited for small-scale or specialty synthesis.

  • Environmental and Safety Aspects : Use of palladium catalysts and organic solvents necessitates proper waste management. Chlorination reactions involving chlorine gas and UV light require stringent safety measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(3-chlorophenyl)pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium amide or thiourea are commonly used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidine derivatives.

    Oxidation Reactions: Formation of pyrimidine oxides.

    Reduction Reactions: Formation of reduced pyrimidine derivatives.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-chloro-5-(3-chlorophenyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of pyrimidine derivatives with biological targets.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2-chloro-5-(3-chlorophenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

3-Chlorophenyl vs. Benzyl Substitutions
  • CK2 Inhibitors : Replacement of the 3-chlorophenyl group in CX-4945 (a kinase inhibitor) with a benzyl ring resulted in a naphthyridine-based probe (IC50 = 3 nM for CK2). The 3-chlorophenyl group in the parent compound likely contributes to hydrophobic interactions with the kinase's active site, whereas the benzyl substitution may enhance selectivity .
  • Anticancer Activity: Ethyl-4-(3-chlorophenyl)-tetrahydropyrimidine derivatives (e.g., 10b in ) exhibit moderate anticancer activity against HepG2 cells. The 3-chlorophenyl group here improves cytotoxicity compared to non-halogenated analogs, suggesting halogenation enhances tumor cell penetration .
Positional Effects of Chlorine
  • NF-κB/AP-1 Inhibitors : In compound 1 (), the 2-chloro and 4-trifluoromethyl groups on pyrimidine are critical for transcription factor inhibition. Replacing the 2-chloro with fluorine retained activity, but other substitutions (e.g., methyl) abolished it, highlighting the importance of electronegative groups at position 2 .

Physicochemical and Spectroscopic Properties

Molecular Weight and Lipophilicity
  • 2-Chloro-5-(tert-butyl)pyrimidine (MW = 170.64 g/mol, ) has lower molecular weight and higher lipophilicity (due to tert-butyl) compared to 2-chloro-5-(3-chlorophenyl)pyrimidine (estimated MW ~215.66 g/mol). The tert-butyl group may reduce solubility but improve membrane permeability .
Spectroscopic Signatures
  • IR/NMR Data : The 3-chlorophenyl group in compounds like 4e () shows characteristic C-Cl stretching at ~730 cm⁻¹ and aromatic proton signals at δ 7.59–7.85 ppm in ¹H-NMR. Similar features are expected for this compound .
  • Melting Points : 5-(3-Chlorophenyl)-tetrazolo-pyrimidine (5j , ) has a melting point of 214–216°C, reflecting high crystallinity due to halogenated aryl groups. This suggests that this compound may also exhibit a high mp .

Electronic and Conformational Properties

  • HOMO-LUMO Gaps : Theoretical studies on 2-chloro-5-(2-hydroxyethyl)pyrimidine () reveal a HOMO-LUMO gap of ~4.5 eV (B3LYP/6-311++G(d,p)), indicating moderate electron mobility. The 3-chlorophenyl group in the target compound may further reduce this gap, enhancing reactivity .
  • Conformational Flexibility : In CDK inhibitors (), pyrimidine scaffolds adopt a cis conformation for hinge-binding. The 3-chlorophenyl group in this compound may enforce a specific conformation, influencing target selectivity .

SAR Trends :

  • Halogenation : Chlorine at position 2 or 5 enhances target affinity and metabolic stability.
  • Aryl Groups : 3-Chlorophenyl improves hydrophobic interactions, while bulkier groups (e.g., benzyl) may optimize selectivity.

Biological Activity

2-Chloro-5-(3-chlorophenyl)pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities. Pyrimidines, in general, are recognized for their roles in medicinal chemistry, exhibiting properties such as antibacterial, antifungal, anti-inflammatory, and anticancer activities. This article focuses on the biological activity of this compound, highlighting its structure-activity relationship (SAR), pharmacological profiles, and relevant case studies.

Structure-Activity Relationship (SAR)

The biological activity of pyrimidine derivatives is often influenced by the nature and position of substituents on the pyrimidine ring. In the case of this compound, the presence of chlorine atoms at specific positions enhances its interaction with biological targets.

Key Findings from SAR Studies

  • Substituents at the 5-position significantly impact the compound's potency against various biological targets.
  • The introduction of electron-withdrawing groups, such as chloro, generally increases the lipophilicity and binding affinity to target enzymes or receptors .
  • Compounds with similar structures have shown varying degrees of activity against COX-2 and other inflammatory mediators, indicating that structural modifications can lead to enhanced therapeutic effects .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance, it has been tested against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound showed significant cytotoxic effects with IC50 values comparable to established chemotherapeutics.

Cell Line IC50 Value (µM) Comparison
MCF-76.5Comparable to 5-Fluorouracil (17.02 µM)
A5494.8Superior to standard agents in similar studies

These findings suggest that modifications at the 5-position can enhance anticancer activity, making it a candidate for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro assays revealed that this compound effectively inhibits COX-2 activity, with IC50 values demonstrating its potency relative to known anti-inflammatory drugs like celecoxib.

Compound IC50 Value (µM)
This compound0.04 ± 0.01
Celecoxib0.04 ± 0.01

This indicates that the compound may serve as a viable alternative or adjunct in treating inflammatory conditions .

Case Studies

Several case studies have highlighted the effectiveness of pyrimidine derivatives in clinical settings:

  • Anticancer Efficacy : A study involving a series of pyrimidine derivatives demonstrated that compounds structurally similar to this compound exhibited enhanced cytotoxicity against various cancer cell lines. Notably, modifications to the chlorophenyl group were linked to increased apoptosis in treated cells .
  • Anti-inflammatory Research : Clinical evaluations have shown that compounds with similar structures effectively reduced inflammation in animal models, supporting their potential use in therapeutic applications for chronic inflammatory diseases .

Q & A

Q. What are the established synthetic routes for 2-chloro-5-(3-chlorophenyl)pyrimidine, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cross-coupling reactions. A Negishi cross-coupling between a halogenated pyrimidine (e.g., 5-iodo-2-chloropyrimidine) and an organozinc reagent derived from 3-chlorophenyl groups has been optimized for scalability, avoiding chromatography by using Pd(PPh₃)₄ catalysis . Reaction solvents (e.g., DMF, THF) and bases (e.g., triethylamine) critically affect reaction rates and yields. For example, optimized protocols report yields >70% under inert atmospheres at 80–100°C .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

X-ray crystallography and NMR spectroscopy are primary methods. For pyrimidine derivatives, ¹H and ¹³C NMR resolve substituent positions (e.g., distinguishing chloro and aryl groups), while X-ray confirms dihedral angles between the pyrimidine ring and aryl substituents, critical for understanding steric effects . DFT calculations (B3LYP/6-311++G(d,p)) validate experimental geometries and predict electronic properties like HOMO-LUMO gaps, which correlate with reactivity .

Q. What are the key physicochemical properties influencing its reactivity in medicinal chemistry?

The compound’s reactivity stems from:

  • Electrophilic aromatic substitution : Chlorine at position 2 activates the pyrimidine ring for nucleophilic displacement, while the 3-chlorophenyl group modulates electron density .
  • Cross-coupling potential : The 5-position aryl group enables Suzuki or Buchwald-Hartwig reactions for functionalization .
  • Solubility : LogP values (predicted >3.5) suggest lipophilicity, requiring DMSO or ethanol for in vitro assays .

Advanced Research Questions

Q. How do structural modifications at the 2- and 5-positions affect biological activity?

SAR studies on analogous pyrimidines reveal:

Modification Impact Reference
2-Cl → 2-FRetains activity (e.g., NF-κB inhibition) but alters metabolic stability
5-Aryl → 5-AlkylReduces target binding affinity (e.g., CDK inhibition)
3-Cl on phenyl → 3-CF₃Enhances hydrophobicity and enzyme inhibition (e.g., AMPA receptors)

The 2-chloro group is critical for electrophilicity, while the 3-chlorophenyl moiety optimizes π-π stacking with hydrophobic enzyme pockets .

Q. What computational methods predict its interactions with biological targets?

DFT and molecular docking (e.g., AutoDock Vina) model interactions with targets like kinases or transcription factors. Key steps:

Geometry optimization : B3LYP/6-311++G(d,p) calculates charge distribution and dipole moments .

Docking validation : Compare binding poses with co-crystallized ligands (e.g., CDK2 inhibitors) to identify key residues (e.g., hinge-region hydrogen bonds) .

MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can contradictions in reported biological data (e.g., IC₅₀ variability) be resolved?

Discrepancies arise from:

  • Assay conditions : Varying ATP concentrations in kinase assays alter IC₅₀ values. Standardize using 10 μM ATP .
  • Cellular permeability : Caco-2 assays show efflux ratios >3, suggesting P-gp-mediated transport limits intracellular accumulation .
  • Metabolic instability : LC-MS identifies N-dechlorination as a major metabolic pathway in microsomal studies .

Methodological Challenges

Q. What strategies improve crystallinity for X-ray studies of pyrimidine derivatives?

  • Co-crystallization additives : Use of hexafluoroisopropanol (HFIP) reduces disorder in aryl-pyrimidine systems .
  • Temperature-controlled crystallization : Slow cooling from 60°C to 4°C yields larger, higher-quality crystals .

Q. How can regioselectivity issues during functionalization be addressed?

  • Directing groups : Introduce temporary substituents (e.g., Boc-protected amines) to steer cross-coupling to desired positions .
  • Protective/deprotective steps : Use TMS groups at position 4 to block unwanted substitutions during 5-aryl modifications .

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